Home > Products > Screening Compounds P32297 > Cancer/testis antigen 1 (91-101)
Cancer/testis antigen 1 (91-101) -

Cancer/testis antigen 1 (91-101)

Catalog Number: EVT-243576
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cancer/testis antigen 1; NY-ESO-1
Overview

Cancer/testis antigen 1 (91-101) is a peptide derived from the Cancer/Testis Antigen family, specifically known for its expression in testicular germ cells and various malignant tumors. These antigens are characterized by their restricted expression pattern, being largely confined to cancerous tissues and normal testis, making them prime candidates for immunotherapy targeting. The unique expression profile of these antigens allows for the development of targeted therapies that can potentially minimize off-target effects in normal tissues.

Source

Cancer/testis antigens are encoded by genes located on the X chromosome and are typically expressed in the germ cells of the testis. The specific antigen 1 (91-101) is derived from the New York esophageal squamous cell carcinoma 1 protein, which has been identified as a highly immunogenic target in various cancers. This antigen has been extensively studied for its potential role in eliciting immune responses against tumors.

Classification

Cancer/testis antigens are classified based on their expression patterns and biological functions. They are categorized into several subfamilies, with Cancer/testis antigen 1 being one of the prominent members. These antigens are classified as immunogenic tumor-associated antigens due to their ability to provoke both humoral and cellular immune responses in cancer patients.

Synthesis Analysis

The synthesis of Cancer/testis antigen 1 (91-101) can be achieved through various methods, including:

  • Solid-phase peptide synthesis: This method involves the sequential addition of protected amino acids to a solid support, allowing for the assembly of the peptide chain.
  • Recombinant DNA technology: This technique utilizes plasmids to express the target peptide in host cells, facilitating large-scale production.

Technical details include ensuring proper folding and post-translational modifications, which may be necessary for optimal immunogenicity.

Molecular Structure Analysis

The molecular structure of Cancer/testis antigen 1 (91-101) consists of a linear sequence of amino acids that conform to specific three-dimensional arrangements essential for its biological activity. The sequence is characterized by hydrophobic and hydrophilic regions that contribute to its interaction with immune cells. Data regarding its molecular weight, isoelectric point, and solubility characteristics are crucial for understanding its behavior in biological systems.

Chemical Reactions Analysis

The chemical reactions involving Cancer/testis antigen 1 (91-101) primarily focus on its interactions with immune receptors:

  • Antigen presentation: The peptide binds to Major Histocompatibility Complex (MHC) molecules on antigen-presenting cells, facilitating recognition by T cells.
  • Immune activation: Upon recognition, T cells become activated, leading to a cascade of immune responses aimed at targeting cancer cells expressing this antigen.

Technical details regarding these reactions include kinetics of binding, affinity measurements, and downstream signaling pathways activated upon T cell engagement.

Mechanism of Action

The mechanism of action for Cancer/testis antigen 1 (91-101) involves several key processes:

Data supporting these mechanisms include studies demonstrating enhanced cytotoxic T lymphocyte responses in patients vaccinated with peptides derived from Cancer/testis antigens.

Physical and Chemical Properties Analysis

Cancer/testis antigen 1 (91-101) exhibits several notable physical and chemical properties:

  • Molecular weight: Typically ranges between 1000 to 3000 Daltons depending on the specific sequence.
  • Solubility: Generally soluble in aqueous buffers at physiological pH.
  • Stability: Stability can vary based on environmental conditions such as temperature and pH; thus, storage conditions must be optimized for preservation.

Relevant analyses may include spectroscopic methods (e.g., UV-Vis, circular dichroism) to assess structural integrity and purity assessments via high-performance liquid chromatography.

Applications

Cancer/testis antigens such as Cancer/testis antigen 1 (91-101) have significant scientific uses:

  • Vaccine development: These antigens are being explored as components of therapeutic vaccines aimed at eliciting robust immune responses against tumors.
  • Diagnostic markers: Their expression profiles can serve as biomarkers for certain cancers, aiding in diagnosis and prognosis.
  • Targeted therapies: Ongoing research aims to incorporate these antigens into adoptive cell therapies or monoclonal antibody treatments, enhancing specificity and efficacy against cancer cells.
Introduction to Cancer/Testis Antigens (CTAs)

Historical Discovery and Classification of CTAs

The discovery of cancer/testis antigens (CTAs) originated in 1991 with the identification of MAGE-A1 (melanoma-associated antigen 1) through cytotoxic T-cell screening in melanoma patients [1] [5]. This breakthrough demonstrated that tumors express antigens recognizable by the immune system. The subsequent development of SEREX (serological analysis of recombinant cDNA expression libraries) in 1995 accelerated CTA discovery, leading to the identification of highly immunogenic members like NY-ESO-1 (CTAG1B) from esophageal squamous cell carcinoma [2] [5]. By 1998, the term "cancer/testis antigen" was formally established to describe proteins with expression restricted to germ cells and malignant tissues [5] [7].

CTAs are classified into two genomic categories:

  • CT-X antigens: Encoded on the X chromosome (e.g., MAGE, SSX, NY-ESO-1 families), typically organized in multicopy clusters and expressed in spermatogonia. These represent >50% of known CTAs [2] [5].
  • Non-X CTAs: Located on autosomes or the Y chromosome (e.g., SPO11, BORIS), often single-copy genes active in later spermatogenesis stages [3] [5].

As of 2023, over 730 CTAs across 100+ gene families are cataloged in the CTDatabase (http://www.cta.lncc.br) [7] [8].

Table 1: Classification of Major CTA Families

CategoryExamplesChromosomal LocationExpression in Germ Cells
CT-X antigensMAGE-A1, NY-ESO-1Xq28Spermatogonia
SSX2, CT45Xp11.23
Non-X CTAsSPO11, BORIS20q13.2, 20q13.3Spermatocytes/Spermatids
BRME1, PRAME2, 22

Biological Significance of CTAs in Germline and Somatic Tissues

In physiological contexts, CTAs are predominantly expressed in immune-privileged sites:

  • Testis: CT-X antigens (e.g., MAGE-A1) regulate spermatogonial self-renewal, while non-X CTAs (e.g., SPO11, DMC1) drive meiotic recombination via DNA double-strand break formation [3] [5].
  • Ovary and placenta: Limited expression in oogonia and trophoblasts contributes to germline development and immune evasion during pregnancy [5].

In cancer, aberrant CTA expression promotes oncogenesis through:

  • Transcriptional reprogramming: MAGE-A proteins inhibit p53 and retinoic acid receptor signaling, blocking differentiation and apoptosis [5] [6].
  • Genomic instability: Meiotic CTAs (e.g., HORMAD1, SPO11) disrupt homologous recombination in somatic cells, inducing "BRCAness" and PARP inhibitor sensitivity [3].
  • Metastatic competence: SSX proteins modulate epithelial-mesenchymal transition, enhancing cell motility [6] [8].

This functional duality positions CTAs as both tumor-specific antigens and direct contributors to malignant phenotypes.

CTA1 (91–101) Within the CTA Family: Nomenclature and Subgroup Classification

CTA1 (91–101) denotes an immunodominant peptide fragment derived from residues 91–101 of the NY-ESO-1 protein (UniProt ID: P78358), also designated CTAG1B [5] [7]. As a prototype CT-X antigen, NY-ESO-1 belongs to the CTAG gene family clustered at Xq28, which includes LAGE-1/CTAG2 and CTAG1A [2] [7].

Key characteristics of CTA1 (91–101):

  • Expression pattern: Restricted to spermatogonia, placental trophoblasts, and diverse malignancies (esophageal, melanoma, ovarian) but absent in somatic tissues [7] [8].
  • Molecular context: The peptide resides within a disordered region of NY-ESO-1, facilitating proteasomal processing and MHC class I presentation (predominantly HLA-A*02:01) [5] [8].
  • Immunogenicity: High-frequency spontaneous CD8+ T-cell responses against this epitope are observed in NY-ESO-1+ cancers, validating its relevance in antitumor immunity [7].

Table 2: Biophysical and Immunological Properties of CTA1 (91–101)

PropertyDescriptionFunctional Implication
Parent proteinNY-ESO-1 (CTAG1B)Canonical CT-X antigen
Amino acid sequenceSLLMWITQCFLBinds HLA-A*02:01 with high affinity
Structural locationDisordered region (aa 87–110)Accessible for proteolytic cleavage
Expression in cancersEsophageal (33–41%), gastric, melanoma, ovarianTumor-specific target
T-cell responseHigh-frequency CD8+ reactivity in patientsValidated immunodominant epitope

CTA1 (91–101) exemplifies how CT-X-derived peptides leverage germline-restricted expression for tumor-specific targeting, while the parent protein NY-ESO-1 contributes to oncogenesis via interactions with chromatin remodelers like BORIS [5] [8]. This dual role positions CTA1 (91–101) as both a biomarker and an immunotherapeutic vector.

Properties

Product Name

Cancer/testis antigen 1 (91-101)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.